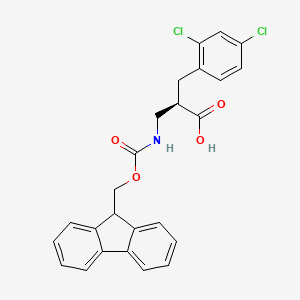

Fmoc-(r)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid

Description

Fmoc-(R)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid is a synthetic amino acid derivative featuring:

- Fmoc (9-fluorenylmethoxycarbonyl) protection at the α-amino group, enhancing stability during solid-phase peptide synthesis (SPPS).

- (R)-stereochemistry at the third carbon, critical for chiral recognition in enzymatic or receptor-binding applications.

This compound is primarily used in peptide engineering and medicinal chemistry to modulate peptide stability, solubility, and interactions with biological targets. Its dichlorobenzyl group may influence binding to hydrophobic pockets in proteins or enzymes, making it valuable for structure-activity relationship (SAR) studies.

Properties

Molecular Formula |

C25H21Cl2NO4 |

|---|---|

Molecular Weight |

470.3 g/mol |

IUPAC Name |

(2R)-2-[(2,4-dichlorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C25H21Cl2NO4/c26-17-10-9-15(23(27)12-17)11-16(24(29)30)13-28-25(31)32-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12,16,22H,11,13-14H2,(H,28,31)(H,29,30)/t16-/m1/s1 |

InChI Key |

ALVXBSMVLRYCLH-MRXNPFEDSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](CC4=C(C=C(C=C4)Cl)Cl)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=C(C=C(C=C4)Cl)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Alkylation Approach

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| Formation of Ni(II) glycine Schiff base complex | Reaction of glycine with chiral ligand and Ni(II) salt | Room temperature, inert atmosphere | Chiral glycine equivalent complex |

| Alkylation with 2,4-dichlorobenzyl halide | Reaction with benzyl halide in presence of base (NaH or NaOH) | Dry DMF, controlled temperature | Stereoselective alkylation, diastereomeric excess >80% |

| Disassembly of complex | Acidic hydrolysis (e.g., 3 N HCl in methanol, 50 °C) | 1–5 hours | Release of amino acid and recovery of ligand |

| Fmoc protection | Reaction with Fmoc-OSu in aqueous-organic biphasic system at pH 8–9 | Room temperature, 16 h | Fmoc-protected amino acid with >98% purity |

- Alkylation yields are high on small scale (~98%) with diastereomeric excess around 84%.

- Scale-up challenges include reagent decomposition and byproduct formation.

- Purification typically involves reversed-phase high-performance liquid chromatography (RP-HPLC).

Dynamic Kinetic Resolution (DKR) Approach

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| Preparation of racemic amino acid precursor | Commercially available or synthesized racemate | - | Racemic 3-amino-2-(2,4-dichlorobenzyl)propanoic acid |

| Formation of Ni(II) complex with chiral ligand | Mixing racemate with chiral ligand and NiCl2 in methanol | 50 °C, presence of base (K2CO3) | Diastereomeric complex with high stereoselectivity (>99% de) |

| Isolation of complex | Cooling and precipitation | 0 °C, aqueous acetic acid quench | Isolated complex in high yield (~97%) |

| Disassembly and ligand recovery | Acidic hydrolysis with 3 N HCl in methanol at 50 °C | 3–5 hours | Free amino acid and recovery of chiral ligand (~90%) |

| Fmoc protection | Treatment with Fmoc-OSu under basic conditions after EDTA chelation of Ni(II) | Room temperature, 4 h | Fmoc-protected amino acid with >98% enantiomeric excess |

- DKR allows preparation on multigram scale (>20 g) with excellent yield and stereopurity.

- Ligand recycling enhances cost-efficiency.

- No chromatographic purification required at intermediate stages.

- The method is robust under ambient atmosphere and less sensitive to moisture.

Analytical Data and Purity Assessment

Purity and stereochemical integrity are confirmed by:

- High-Performance Liquid Chromatography (HPLC): RP-HPLC with C18 columns using acetonitrile/water gradients achieves ≥98% purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm structural features, including aromatic protons of the dichlorobenzyl group and Fmoc carbamate signals.

- Mass Spectrometry (MS): High-resolution MS confirms molecular ion peaks with minimal deviation.

- Enantiomeric Excess (ee): Determined by chiral HPLC or NMR methods, typically >98%.

Summary Table of Preparation Methods

| Feature | Alkylation of Chiral Glycine Equivalent | Dynamic Kinetic Resolution (DKR) |

|---|---|---|

| Starting Material | Chiral Ni(II) glycine Schiff base complex | Racemic amino acid precursor |

| Key Reaction | Stereoselective alkylation with benzyl halide | Ni(II) complexation with chiral ligand and racemate |

| Reaction Conditions | Dry DMF, base, inert atmosphere | Methanol, base (K2CO3), ambient atmosphere |

| Scale | Small to moderate scale (up to ~1 g) | Large scale (up to ~20 g and beyond) |

| Diastereomeric Excess | ~84% | >99% |

| Yield | Up to 98% (small scale) | Up to 97% (large scale) |

| Purification | RP-HPLC required | Simple filtration and washing |

| Ligand Recovery | Possible but less efficient | High (~90%) |

| Operational Complexity | Higher | Lower |

| Suitability for Industrial Scale | Limited | High |

Chemical Reactions Analysis

Types of Reactions: Fmoc-®-3-amino-2-(2,4-dichlorobenzyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The 2,4-dichlorobenzyl group can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Chemistry: Fmoc-®-3-amino-2-(2,4-dichlorobenzyl)propanoic acid is widely used in peptide synthesis as a building block. Its Fmoc protecting group allows for selective deprotection, enabling the stepwise construction of peptides.

Biology: In biological research, the compound is used to synthesize peptides that can be studied for their biological activity. These peptides can serve as models for understanding protein structure and function.

Medicine: The compound is used in the development of peptide-based drugs. Peptides synthesized using Fmoc-®-3-amino-2-(2,4-dichlorobenzyl)propanoic acid can be tested for their therapeutic potential in various diseases.

Industry: In the pharmaceutical industry, the compound is used in the large-scale synthesis of peptides for drug development and production.

Mechanism of Action

The mechanism of action of Fmoc-®-3-amino-2-(2,4-dichlorobenzyl)propanoic acid is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The 2,4-dichlorobenzyl group can influence the chemical properties of the resulting peptides, potentially affecting their biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison Based on Side-Chain Substituents

Dichlorobenzyl-Containing Analogs

(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic Acid Structure: Pent-4-ynoic acid backbone with a 2,4-dichlorobenzyl group. Activity: Exhibits collagenase inhibition with IC₅₀ = 1.48 mM. Docking studies reveal hydrogen bonding with Gln215 (2.202 Å) and π–π interactions with Tyr201 (4.127 Å) .

(S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic Acid Structure: Similar to the above but with 2,6-dichloro substitution. Activity: IC₅₀ = 1.31 mM; Gibbs free energy = –6.5 kcal/mol (slightly lower than 2,4-dichloro analog). The chlorine position affects π–π interaction lengths (4.249 Å vs. 4.127 Å) .

Fmoc-Protected Amino Acids with Aromatic Side Chains

Fmoc-Dab(Boc)-OH Structure: Nα-Fmoc, Nδ-Boc-protected L-2,4-diaminobutyric acid. Molecular Formula: C₂₄H₂₈N₂O₆ (MW = 464.49 g/mol). Application: Used in peptide synthesis for introducing branched diamino functionalities. Lacks the dichlorobenzyl group, reducing hydrophobicity .

Fmoc-4-(Boc-amino)-L-phenylalanine Structure: Boc-protected amino group on phenylalanine’s para position. Molecular Formula: C₂₉H₃₀N₂O₆ (MW = 502.56 g/mol). Key Difference: The Boc-amino group enables hydrogen bonding, contrasting with the electron-withdrawing dichlorobenzyl group in the target compound .

Stereochemical and Functional Group Comparisons

Diastereomers of Fmoc-Protected Amino Acids

Fmoc-(1R,2S)-2a*

- Structure : Imidazol-4-yl side chain with (1R,2S) configuration.

- Synthesis Yield : 6% (vs. 3% for Fmoc-(1S,2S)-2a).

- Application : Lower yields suggest challenging stereochemical control during synthesis compared to the target compound .

tert-Butoxymethyl-Substituted Analog

Fmoc-(R)-3-Amino-2-(tert-butoxymethyl)propanoic Acid Structure: tert-Butoxymethyl group at the β-position. Molecular Formula: C₂₃H₂₇NO₅ (MW = 409.47 g/mol). Key Difference: The tert-butoxymethyl group enhances solubility in organic solvents, whereas the dichlorobenzyl group increases lipophilicity .

Biological Activity

Fmoc-(R)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid is a synthetic amino acid derivative notable for its role in peptide synthesis and its potential biological activities. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is favored for its stability and ease of removal under mild conditions. The presence of the 2,4-dichlorobenzyl side chain enhances its chemical properties, allowing for unique interactions in biochemical pathways.

The synthesis of this compound typically involves multi-step organic reactions. The Fmoc group provides protection to the amino group during synthesis, facilitating the formation of peptides without unwanted side reactions. The 2,4-dichlorobenzyl moiety contributes to the compound's hydrophobic characteristics and enhances its binding affinity to various molecular targets.

1. Role in Peptide Synthesis

This compound is primarily utilized as a building block in peptide synthesis. Its unique structure allows for the incorporation into peptides that can modulate biological activity through enhanced binding to specific receptors or enzymes.

2. Enzyme Inhibition and Protein Interactions

Research indicates that this compound can act as both a substrate and an inhibitor in enzymatic reactions. It influences various biochemical pathways, including:

- Protein-Protein Interactions : The 2,4-dichlorobenzyl group enhances binding affinity towards target proteins, making it useful in studying protein interactions and enzyme mechanisms.

- Enzyme Kinetics : Studies have shown that the compound can affect enzyme activity by altering substrate availability or competitive inhibition.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Study on Antimicrobial Activity : In a study evaluating various peptide derivatives, Fmoc derivatives exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The presence of halogen substituents in the side chain was correlated with enhanced antimicrobial activity .

- Cytotoxicity Assays : In vitro assays demonstrated that certain peptide conjugates containing this amino acid showed cytotoxic effects against cancer cell lines. For instance, compounds derived from this amino acid displayed IC50 values significantly lower than standard chemotherapeutics .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Fmoc-(R)-3-amino-2-(3,4-dichlorobenzyl)propanoic acid | 3,4-Dichlorobenzyl group | Moderate enzyme inhibition; used in peptide synthesis |

| Fmoc-(R)-3-amino-2-(2,3-dichlorobenzyl)propanoic acid | 2,3-Dichlorobenzyl group | Enhanced binding affinity; significant in protein interactions |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Fmoc-(R)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : The synthesis requires careful protection of the α-amine with Fmoc and selective deprotection using piperidine. The steric hindrance from the 2,4-dichlorobenzyl group may slow coupling reactions; thus, activating agents like HBTU or HATU with DIPEA are recommended to improve efficiency . Purification via reversed-phase HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) ensures removal of truncated sequences and byproducts. LC-MS or MALDI-TOF should confirm molecular weight .

Q. How does the 2,4-dichlorobenzyl substituent influence the compound’s solubility and handling?

- Methodological Answer : The hydrophobic 2,4-dichlorobenzyl group reduces aqueous solubility, necessitating the use of polar aprotic solvents (e.g., DMF, DMSO) during synthesis. For storage, lyophilization is advised to prevent hydrolysis. Analytical characterization via H/C NMR should verify the absence of racemization, particularly at the chiral β-carbon .

Q. What analytical techniques are critical for confirming the stereochemical integrity of the (R)-configuration?

- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and circular dichroism (CD) spectroscopy are essential. Comparison to a commercially available (S)-enantiomer (if accessible) can validate retention of configuration during synthesis .

Advanced Research Questions

Q. How does the 2,4-dichlorobenzyl group affect peptide backbone conformation and aggregation propensity?

- Methodological Answer : Computational modeling (e.g., molecular dynamics simulations) can predict steric clashes and conformational restrictions. Experimentally, 2D-NOESY NMR identifies intramolecular interactions between the dichlorobenzyl group and adjacent residues. Aggregation studies via dynamic light scattering (DLS) in aqueous buffers quantify self-assembly tendencies .

Q. Can this compound serve as a collagenase inhibitor, and what structural insights support this?

- Methodological Answer : Docking studies (e.g., AutoDock Vina) using the collagenase active site (PDB: 1CGL) suggest that the dichlorobenzyl group may engage in π-π stacking with Tyr201, while the carboxylic acid forms hydrogen bonds with Gln215 . In vitro assays (IC determination via fluorogenic substrate cleavage) are required to validate inhibitory activity. Competitive inhibition kinetics (Lineweaver-Burk plots) can elucidate mechanism .

Q. What strategies mitigate racemization during incorporation of this non-proteinogenic amino acid into peptides?

- Methodological Answer : Low-temperature coupling (0–4°C) and minimizing exposure to basic conditions reduce racemization. Use of coupling agents like Oxyma Pure with DIC instead of HOBt/DIC may further suppress epimerization. Post-synthesis analysis via Marfey’s reagent derivatization and LC-MS/MS confirms enantiomeric purity .

Q. How does the electron-withdrawing effect of chlorine atoms influence the compound’s reactivity in click chemistry or bioconjugation?

- Methodological Answer : The electron-deficient aryl ring may enhance reactivity in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes. Kinetic studies (monitored by H NMR or IR spectroscopy) can quantify reaction rates compared to non-halogenated analogs. DFT calculations (e.g., Gaussian) assess electronic effects on transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.